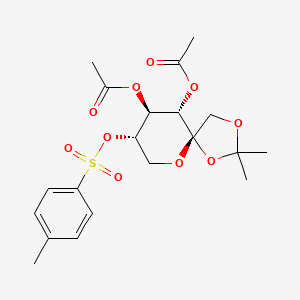
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related arabinopyranosides involves complex chemical reactions, including selective tosylation, nosylation, acylation, and transglycosylation processes. For example, the efficient synthesis of 4-Amino-4-deoxy-L-arabinose and its derivatives demonstrates the intricate steps required, including selective tosylation/nosylation followed by S(N)2 displacement and subsequent deprotection steps (Müller et al., 2010).
Molecular Structure Analysis
The molecular structure of arabinopyranosides and their derivatives is often elucidated using NMR spectroscopy. A detailed 13C-NMR study of methyl- and benzyl ethers of L-arabinose and oligosaccharides with L-arabinose at the reducing end provides insights into the complex spectra of these compounds, highlighting the pyranose and furanose forms of the arabinose moiety in disaccharides and trisaccharides (Lipták et al., 1982).
Chemical Reactions and Properties
The chemical properties of arabinopyranosides include their reactivity in various chemical reactions, such as hydrogenolysis and acetylation. For instance, the stereocontrolled synthesis of some benzyl ethers of benzyl β-D-arabinopyranoside through hydrogenolysis highlights the specific outcomes based on the stereochemistry of the starting materials (Lipták, 1978).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. However, specific information on the physical properties of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside was not directly available but can be inferred from related compounds' synthesis and structural analyses.
Chemical Properties Analysis
The chemical properties analysis of arabinopyranosides involves understanding their reactivity, stability, and transformations in chemical reactions. For example, the formation of various derivatives through chlorination and the synthesis of spacer-equipped arabinopyranosides illustrate the chemical versatility and potential modifications to alter the molecule's properties and reactivity (Sakakibara et al., 1978).
Applications De Recherche Scientifique
However, exploring the broader context of scientific research applications for similar compounds can provide insights into how such a compound might be studied or applied. Research often focuses on the synthesis, degradation, and potential biomedical applications of complex molecules, as seen in the following examples:
Degradation and Stability Studies : Studies on compounds like nitisinone (NTBC) focus on understanding their stability under various conditions, which is crucial for both environmental impact assessments and medical applications (H. Barchańska et al., 2019).
Enzymatic and Biomimetic Studies : Research into the enzymatic processes involving compounds such as dopamine β-hydroxylase and their biomimetic models demonstrates the scientific interest in understanding how these compounds interact with biological systems (Ingrid Blain et al., 2002).
Chemical Properties and Pharmacological Potential : The exploration of chemical properties and the synthesis of novel compounds like benzoxaboroles and benzofurans indicate the ongoing interest in developing new therapeutic agents based on their unique chemical structures and potential biological activities (A. Nocentini et al., 2018).
Antimicrobial and Antioxidant Applications : The study of compounds for their antimicrobial and antioxidant properties is a common theme in pharmaceutical research, aiming to identify new treatments for infectious diseases and conditions related to oxidative stress (A. Marchese et al., 2017).
Propriétés
IUPAC Name |
(2S,3R,4R,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11-,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWXZODMVVLAHO-FDYHWXHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

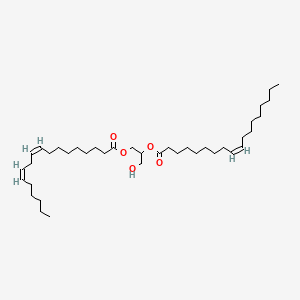
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)
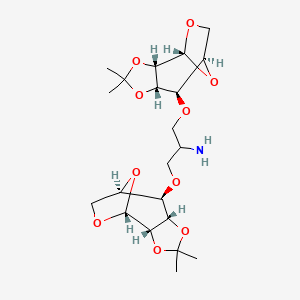
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)
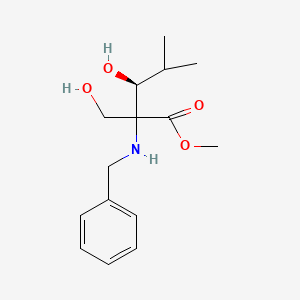

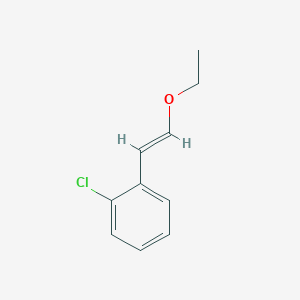


![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
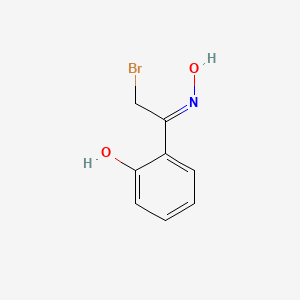
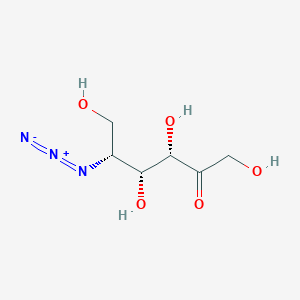
![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
